7-Amino-4-cyclopropylisoquinolin-1(2H)-one

Description

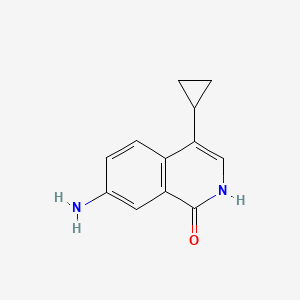

7-Amino-4-cyclopropylisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core with an amino group at the 7th position and a cyclopropyl group at the 4th position

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

7-amino-4-cyclopropyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H12N2O/c13-8-3-4-9-10(5-8)12(15)14-6-11(9)7-1-2-7/h3-7H,1-2,13H2,(H,14,15) |

InChI Key |

SWUKQWBPTIOQQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CNC(=O)C3=C2C=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

Formation of Isoquinoline Core: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline core can be constructed through cyclization reactions.

Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

Amination: The amino group can be introduced through nucleophilic substitution or amination reactions, using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of reduced isoquinoline derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could yield various alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Inhibition of PI3K Activity

The primary application of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one lies in its ability to inhibit PI3K activity. This inhibition is crucial for the treatment of several disorders, including:

- Autoimmune Disorders : The compound has shown potential in managing conditions such as rheumatoid arthritis and multiple sclerosis by modulating immune responses.

- Inflammatory Diseases : It can be beneficial in treating inflammatory bowel disease and other chronic inflammatory conditions by reducing inflammation markers.

- Cancer Therapy : The compound is being investigated for its effectiveness against various cancers, including hematologic malignancies and solid tumors, due to its selective inhibition of specific PI3K isoforms .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

7-Aminoisoquinoline: Lacks the cyclopropyl group.

4-Cyclopropylisoquinoline: Lacks the amino group.

7-Amino-4-methylisoquinoline: Has a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of both the amino group and the cyclopropyl group in 7-Amino-4-cyclopropylisoquinolin-1(2H)-one may confer unique chemical properties and biological activities, distinguishing it from similar compounds.

Biological Activity

7-Amino-4-cyclopropylisoquinolin-1(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one features an isoquinoline backbone with an amino group at the 7-position and a cyclopropyl group at the 4-position. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including 7-Amino-4-cyclopropylisoquinolin-1(2H)-one, exhibit significant antimicrobial properties. In vitro studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains. For instance, a study on related compounds demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Antipsychotic Activity

Recent investigations into the pharmacological profile of related compounds have highlighted their potential as antipsychotic agents. For example, derivatives exhibiting negative allosteric modulation of the mGlu7 receptor have shown promise in reversing schizophrenia-like symptoms in animal models. Given that 7-Amino-4-cyclopropylisoquinolin-1(2H)-one shares structural similarities with these compounds, it may possess comparable antipsychotic properties .

The biological activity of 7-Amino-4-cyclopropylisoquinolin-1(2H)-one can be attributed to its interaction with various receptors and enzymes:

- Receptor Modulation : The compound may act as a modulator for metabotropic glutamate receptors (mGluRs), particularly mGlu7. This interaction can influence neurotransmitter release and neuronal excitability.

- Antimicrobial Mechanism : The antimicrobial effects are likely due to membrane disruption and interference with cellular processes in bacteria and fungi.

Case Studies

Several studies provide insights into the biological activities associated with isoquinoline derivatives:

- Antimicrobial Evaluation : A study evaluated a series of isoquinoline derivatives for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. The results indicated that structural modifications significantly impacted efficacy, suggesting that 7-Amino-4-cyclopropylisoquinolin-1(2H)-one could be optimized for enhanced activity .

- Antipsychotic-Like Effects : In behavioral tests assessing antipsychotic-like effects in rodent models, compounds similar to 7-Amino-4-cyclopropylisoquinolin-1(2H)-one demonstrated significant efficacy in reversing symptoms induced by psychostimulants . This highlights the potential therapeutic applications in psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.